Product packaging for Myristoyl chloride(Cat. No.:CAS No. 112-64-1)

Myristoyl chloride

Cat. No.: B046950
CAS No.: 112-64-1
M. Wt: 246.81 g/mol
InChI Key: LPWCRLGKYWVLHQ-UHFFFAOYSA-N
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Description

Myristoyl chloride is a key biochemical reagent primarily employed as a potent myristoylation agent for the covalent modification of proteins and peptides. This 14-carbon saturated fatty acid chloride facilitates lipid conjugation, specifically N-myristoylation, a critical post-translational modification that anchors proteins to cell membranes and influences protein-protein interactions, trafficking, and signaling. Researchers utilize this compound to study the functional consequences of lipidation in various biological processes, including oncogenic signaling cascades, apoptosis, and viral capsid assembly. Beyond protein labeling, it is a fundamental building block in organic synthesis for constructing lipids, surfactants, and emulsifiers. Its high reactivity with nucleophiles such as amines and alcohols makes it indispensable for introducing the myristoyl moiety into complex molecular architectures. Our product is supplied with guaranteed high purity to ensure consistent and reliable results in your chemical and biochemical experiments, supporting advancements in drug discovery, proteomics, and cell biology. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27ClO B046950 Myristoyl chloride CAS No. 112-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecanoyl chloride
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InChI

InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3
Source PubChem
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InChI Key

LPWCRLGKYWVLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059422
Record name Tetradecanoyl chloride
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Molecular Weight

246.81 g/mol
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CAS No.

112-64-1
Record name Tetradecanoyl chloride
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Record name Myristoyl chloride
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Record name Myristoyl chloride
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Synthesis and Derivatization Strategies of Myristoyl Chloride

Established Synthetic Pathways for Myristoyl Chloride Production

The synthesis of this compound from its parent carboxylic acid, myristic acid, is achieved through several established chlorinating agents.

Reaction of Myristic Acid with Thionyl Chloride

The most common and widely used method for preparing this compound is the reaction of myristic acid with thionyl chloride (SOCl₂). evitachem.commdpi.com This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chloride ion, yielding this compound, with sulfur dioxide and hydrogen chloride as volatile byproducts. evitachem.comwikipedia.org The reaction can be accelerated by the addition of a catalyst, such as pyridine (B92270) or N,N-dimethylformamide (DMF). chemicalbook.comrsc.org

The process typically involves dissolving myristic acid in an excess of thionyl chloride, sometimes with a solvent like dichloromethane (B109758), and heating the mixture. mdpi.comchemicalbook.com One specific laboratory-scale synthesis involves dissolving myristic acid in freshly distilled thionyl chloride with a few drops of DMF, stirring at room temperature, and then heating to 70°C for 4 hours. chemicalbook.com Another protocol describes melting myristic acid and adding thionyl chloride dropwise, followed by heating to complete the reaction. mdpi.com The molar ratio of myristic acid to thionyl chloride can influence the reaction, with ratios of 1:2.5 being reported. evitachem.com

Table 1: Reaction Conditions for this compound Synthesis with Thionyl Chloride

ParameterConditionSource
ReactantsMyristic Acid, Thionyl Chloride evitachem.commdpi.com
Catalyst (optional)N,N-dimethylformamide (DMF), Pyridine chemicalbook.comrsc.org
Molar Ratio (Acid:SOCl₂)1:2.5 evitachem.com
Temperature10-15°C (initial), up to 70°C evitachem.comchemicalbook.com
Reaction TimeSeveral hours chemicalbook.comrsc.org

Utilization of Oxalyl Chloride in Acyl Chloride Formation

Oxalyl chloride ((COCl)₂) serves as an alternative reagent for the conversion of carboxylic acids to acyl chlorides. wikipedia.org It is often considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction with myristic acid would produce this compound along with volatile byproducts: carbon dioxide, carbon monoxide, and hydrogen chloride, which simplifies the purification process. wikipedia.org The use of oxalyl chloride is particularly advantageous for substrates that are sensitive to the harsher conditions sometimes required with thionyl chloride. organic-chemistry.org In a typical procedure, oxalyl chloride is added dropwise to a solution or suspension of the carboxylic acid in an inert solvent like dichloromethane at a low temperature, such as 0°C, followed by stirring at room temperature. commonorganicchemistry.com

Phosgene-Based Synthesis and Safety Considerations

Phosgene (B1210022) (COCl₂), while a highly effective chlorinating agent, is less commonly used for the laboratory synthesis of acyl chlorides due to its extreme toxicity. wikipedia.orgepa.gov Industrially, phosgene can be reacted with carboxylic acids to produce acyl chlorides with high yields. wikipedia.org For instance, a reaction of myristic acid with phosgene at 40–50°C in the presence of a catalyst like trimethylamine (B31210) can achieve a 96% yield in a closed-loop system.

Safety Considerations: Phosgene is a toxic gas that can cause severe respiratory damage. epa.govcompur.com Its use requires stringent safety protocols, including specialized handling equipment, well-ventilated areas or fume hoods, and continuous monitoring. compur.comchemicalsafetyfacts.org Industrial production facilities are designed with multiple safety layers, such as seal-less pumps, remote isolation valves, and emergency neutralization systems, to prevent accidental releases. chemicalsafetyfacts.org Due to these dangers, less hazardous alternatives like diphosgene and triphosgene (B27547) have been developed for laboratory use. wikipedia.org

Emerging Mechanochemical Approaches for Solvent-Free Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical force, is an emerging green chemistry approach that can facilitate solvent-free synthesis. nih.govwalisongo.ac.id Ball milling, a common mechanochemical technique, can be used to activate myristic acid and a chlorinating agent like thionyl chloride without the need for a solvent. researchgate.net Pilot-scale trials have demonstrated that this method can produce this compound with an 87% yield within 2 hours, significantly reducing solvent waste. This approach offers a more environmentally benign alternative to traditional solution-based syntheses. researchgate.netrsc.org

Fundamental Reaction Mechanisms of this compound

The high reactivity of this compound stems from the nature of the acyl chloride functional group, which readily undergoes nucleophilic attack.

Nucleophilic Acyl Substitution: Principles and Stereochemical Outcomes

The primary reaction mechanism for this compound is nucleophilic acyl substitution. evitachem.commasterorganicchemistry.com This reaction involves the substitution of the chloride, which is an excellent leaving group, with a nucleophile. vanderbilt.edu The process occurs via a two-step mechanism: addition-elimination. masterorganicchemistry.comvanderbilt.edu

Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon of the this compound. evitachem.com This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. vanderbilt.edulibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. evitachem.com The carbonyl double bond is reformed by the lone pair of electrons from the oxygen atom, and the chloride ion is expelled as the leaving group. evitachem.commasterorganicchemistry.com

Stereochemical Outcomes: In nucleophilic acyl substitution reactions involving a chiral acyl chloride where the stereocenter is not the carbonyl carbon itself, the reaction typically proceeds with retention of configuration at the stereocenter. Since the reaction occurs at the achiral, sp²-hybridized carbonyl carbon, the stereochemistry of the rest of the molecule is generally unaffected. The tetrahedral intermediate is formed and collapses without altering the existing stereocenters within the R-group of the acyl chloride.

Role of the Electrophilic Carbonyl Carbon and Labile Chlorine Atom

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of its carbonyl carbon and the presence of a labile chlorine atom. The chlorine atom, being highly electronegative, withdraws electron density from the carbonyl carbon, rendering it susceptible to nucleophilic attack. This, combined with the fact that the chloride ion is an excellent leaving group, facilitates nucleophilic acyl substitution reactions. evitachem.com

During these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and resulting in the formation of a new product with the myristoyl group attached. evitachem.com This fundamental reactivity makes this compound a key reagent for forming esters and amides. evitachem.com

Influence of Solvent and Temperature on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are significantly influenced by the choice of solvent and the reaction temperature.

Solvent Effects:

The solvent plays a crucial role in stabilizing reactants and intermediates, thereby affecting the reaction rate. For esterification and amidation reactions, solvents like dichloromethane (DCM) or pyridine are often preferred. Pyridine can also act as a base to neutralize the hydrochloric acid byproduct formed during the reaction. nih.gov In some cases, particularly in the acylation of polysaccharides, a biphasic mixture of water and an organic solvent like toluene, with a compatibilizer, has been used. mdpi.com The use of polar aprotic solvents can be advantageous, but they are often expensive and require anhydrous conditions. biomedres.us The choice of solvent can also influence the solubility of reactants and, consequently, the reaction's conversion rate. biomedres.us

Temperature Effects:

Advanced Derivatization Methodologies

This compound is a key reagent in various advanced derivatization strategies, particularly in the synthesis of esters with specific functionalities and applications.

Esterification Reactions with Alcohols

Esterification, the reaction of this compound with alcohols, is a cornerstone of its application in synthesis. This reaction is typically catalyzed by a base like pyridine, which serves to neutralize the HCl byproduct.

This compound is utilized for the selective acylation of monosaccharides and polysaccharides to produce sugar esters with various applications. For example, this compound has been reacted with fructose, glucose, and galactose to synthesize their corresponding monomyristate esters. researchgate.net These reactions are often regioselective, with the esterification occurring preferentially at the more reactive primary hydroxyl group of the monosaccharide. researchgate.net For instance, in the acylation of monosaccharides, the esterification was found to occur at the C-6 hydroxyl group. researchgate.net The yields of these reactions can vary depending on the specific monosaccharide used, with reported yields ranging from 45.80% to 79.49%. researchgate.net

In the realm of polysaccharides, this compound has been used for the N-acylation of chitosan (B1678972) to introduce hydrophobicity, creating a matrix suitable for drug delivery. sigmaaldrich.com The modification of polysaccharides like ulvan has also been achieved using this compound in a biphasic system. mdpi.com

This compound is instrumental in synthesizing myristate esters with specific applications in mind. These esters are important in various fields, including the production of surfactants and in the formulation of lipid-based drug delivery systems like liposomes and nanoparticles. For example, isopropyl myristate, produced from the reaction of this compound with isopropanol, is used in cosmetic and topical medicinal preparations due to its excellent skin absorption properties. atamanchemicals.com Myristoylated derivatives of certain drugs can also exhibit improved pharmacokinetic properties and therapeutic efficacy. Another example is the synthesis of genistein (B1671435) myristic acid ester, which has been investigated for its chemopreventive capacity. researchgate.net

Achieving regioselectivity in the esterification of polyols, such as monosaccharides, is crucial for synthesizing compounds with well-defined structures and properties. The inherent difference in the reactivity of primary and secondary hydroxyl groups is often exploited to achieve regioselectivity. The primary hydroxyl groups of sugars are generally more reactive towards acylation than the secondary ones. researchgate.net

Enzymatic methods can also be employed for regioselective esterification. For example, Novozym 435 has been used for the regioselective esterification of open-chain sugars. google.com While direct chemical esterification often leads to a mixture of products, careful control of reaction conditions such as temperature and the use of specific solvents and catalysts can enhance the selectivity for a particular hydroxyl group. For instance, selective acylation of methyl β-D-galactopyranoside with this compound is performed in dry DMF with triethylamine (B128534) at freezing temperatures.

Synthesis of Myristate Esters for Targeted Applications

Amidation Reactions with Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-myristoylamides. This reaction is a cornerstone of its chemical utility, enabling the synthesis of a wide range of functionalized molecules.

N-Acylation of Primary and Secondary Amines

The N-acylation of primary and secondary amines with this compound is a fundamental transformation in organic synthesis. nih.govchemimpex.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound, leading to the displacement of the chloride leaving group and the formation of an amide bond. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. oup.com

The general reaction can be represented as:

R-NH₂ + CH₃(CH₂)₁₂COCl → R-NH-CO-(CH₂)₁₂CH₃ + HCl

R₂NH + CH₃(CH₂)₁₂COCl → R₂N-CO-(CH₂)₁₂CH₃ + HCl

The synthesis of N-methyl, N-myristoyl-analogs of certain biologically active compounds has been achieved through the N-acylation of the corresponding secondary amines with this compound in a basic, two-phase system. nih.gov Similarly, the reaction of glycine (B1666218) tert-butyl ester hydrochloride with this compound in the presence of triethylamine yields N-myristoyl glycine tert-butyl ester. oup.comoup.com

The efficiency of these reactions can be influenced by steric hindrance on the amine substrate. For instance, the acylation of bulky polysaccharide amines may proceed with lower efficiency compared to less hindered primary amines.

Introduction of Myristoyl Groups for Lipophilicity Enhancement

A primary application of the amidation reaction is to increase the lipophilicity of molecules. The long, saturated 14-carbon chain of the myristoyl group significantly enhances the hydrophobic character of the parent molecule. This strategy is widely employed in medicinal chemistry and drug development to improve the pharmacokinetic properties of therapeutic agents. chemimpex.com

By converting polar functional groups, such as amines, into lipophilic amides, the ability of a drug molecule to cross cellular membranes can be enhanced. chemimpex.com This modification can lead to improved absorption, distribution, and bioavailability. For example, the myristoylation of drugs is a strategy used to improve their therapeutic efficacy.

Formation of Mixed Anhydrides

This compound can react with the salt of a carboxylic acid to form a mixed anhydride (B1165640). This reaction involves the nucleophilic attack of the carboxylate anion on the carbonyl carbon of this compound.

The general reaction is as follows: R-COO⁻Na⁺ + CH₃(CH₂)₁₂COCl → R-CO-O-CO-(CH₂)₁₂CH₃ + NaCl

Mixed anhydrides are themselves reactive acylating agents and can be used in subsequent reactions, particularly in peptide synthesis. google.comgoogle.com The formation of a mixed anhydride can activate a carboxylic acid for coupling with an amine. However, this application of this compound is noted to be less common. The synthesis of mixed anhydrides using pivaloyl chloride is a well-described method in peptide synthesis. google.comgoogle.com

Reactions with Grignard Reagents for Ketone Synthesis

This compound can react with Grignard reagents (R-MgX) to form ketones. This reaction involves the nucleophilic addition of the organometallic reagent to the acyl chloride. The initial product is a ketone.

CH₃(CH₂)₁₂COCl + R-Mg-X → CH₃(CH₂)₁₂CO-R + MgClX

However, a significant challenge in this reaction is the potential for a second addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol. organic-chemistry.orgpressbooks.pub To circumvent this, specific reaction conditions are necessary. One effective method involves moderating the reactivity of the Grignard reagent. The use of bis[2-(N,N-dimethylamino)ethyl] ether can form a tridentate complex with the Grignard reagent, which allows for the selective reaction with the acid chloride to yield the ketone in high yield without significant over-addition. organic-chemistry.orgwisc.edu

Bioconjugation Strategies

Myristoylation, the attachment of a myristoyl group to a biomolecule, is a crucial post-translational modification that influences the function and localization of many proteins. sigmaaldrich.comwikipedia.org this compound serves as a key reagent in chemical methods to achieve this modification. chemimpex.com

Covalent Attachment to Peptides and Proteins

This compound can be used to covalently attach the myristoyl group to the N-terminal glycine residue of peptides and proteins. oup.comsigmaaldrich.comnih.gov This process, known as N-myristoylation, plays a vital role in mediating protein-membrane interactions and signal transduction. wikipedia.org

In a chemical approach, the free amino group of a peptide, often at the N-terminus, can be directly acylated with this compound. oup.comoup.com For instance, a method for the ribosomal synthesis of myristoylated peptides involves charging an initiator tRNA with glycine, followed by the chemical acylation of the free amino group with this compound. oup.comoup.com This N-myristoylated Gly-tRNA can then be used in an in vitro translation system to produce a peptide with the myristoyl group at its N-terminus. oup.comoup.com

This covalent modification is a common feature of a wide variety of viral and cellular proteins and is instrumental in promoting membrane binding. sigmaaldrich.comsigmaaldrich.com The myristoyl group acts as a hydrophobic anchor, facilitating the association of the protein with cellular membranes. nih.govnih.gov

Interactive Data Table: Examples of Myristoylation Reactions

SubstrateReagentProductReaction Type
Primary/Secondary AmineThis compoundN-MyristoylamideAmidation
Glycine tert-butyl esterThis compoundN-Myristoyl glycine tert-butyl esterAmidation
Carboxylate SaltThis compoundMixed AnhydrideAnhydride Formation
Grignard ReagentThis compoundKetoneKetone Synthesis
Peptide (N-terminal Gly)This compoundN-Myristoyl-peptideBioconjugation
Myristoylation of Amino Acids and Their Derivatives

Myristoylation, the attachment of a myristoyl group derived from myristic acid, is a crucial lipid modification of amino acids and peptides. wikipedia.org Chemically, this modification is often achieved using this compound as a reactive acylating agent. The process involves the formation of a stable amide bond between the carbonyl group of this compound and the N-terminal α-amino group of an amino acid or a peptide chain. wikipedia.org This strategy is widely employed in the synthesis of various lipoamino acids and lipopeptides, which have applications as surfactants and research tools. whiterose.ac.ukcir-safety.org

The fundamental reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks the electrophilic carbonyl carbon of this compound. The reaction typically requires a base to neutralize the hydrochloric acid byproduct and is conducted in an appropriate solvent.

Research Findings in the Synthesis of N-Myristoyl Amino Acids

The synthesis of N-myristoyl amino acids is a direct and well-established method. For instance, N-myristoyl glycine, the N-terminal residue of many myristoylated proteins, can be synthesized from its esterified form. oup.com In a documented procedure, glycine tert-butyl ester hydrochloride is reacted with this compound in chloroform (B151607), using triethylamine as a base. The mixture is stirred vigorously at room temperature for an extended period to ensure the completion of the reaction. oup.com Following the acylation, the tert-butyl ester protecting group is removed using trifluoroacetic acid to yield the final N-myristoyl glycine product. oup.com

This acylation method is not limited to glycine. Other amino acids, such as glutamic acid, are also derivatized using this compound to produce compounds like Myristoyl Glutamic Acid, which functions as a surfactant. cir-safety.org The reaction involves the formation of an amide bond between the amino group of glutamic acid and this compound. cir-safety.org

Table 1: Examples of N-Myristoylation of Amino Acid Derivatives This table is interactive. Click on the headers to sort.

Amino Acid Derivative Reagents Solvent Key Conditions Product Reference
Glycine tert-butyl ester hydrochloride This compound, Triethylamine Chloroform Stirred vigorously at room temperature for 16 hours. N-myristoyl glycine tert-butyl ester oup.com
Glutamic Acid This compound Not specified Amide formation reaction. Myristoyl Glutamic Acid cir-safety.org

Myristoylation of Peptides and Advanced Substrates

Beyond single amino acids, this compound is a key reagent in more complex syntheses, including the site-specific modification of peptides and tRNA molecules for advanced biochemical studies. A versatile method has been developed for the ribosomal synthesis of peptides containing N-terminal long-chain fatty acids. oup.comoup.com This innovative approach involves first charging an initiator tRNA with glycine (Gly-tRNA). The free α-amino group of the glycine on the tRNA is then chemically acylated directly using this compound. oup.com

The N-myristoylation of Gly-tRNA is performed under specific pH-controlled conditions. oup.com Research indicates that the Gly-tRNA is dissolved in a Bicine-KOH buffer at pH 9.0, to which a solution of this compound in an organic solvent like tetrahydrofuran (B95107) (THF) is added. oup.com The reaction is carried out on ice for a short duration (e.g., 15 minutes). oup.com Despite the potential for hydrolysis of the acid chloride in the aqueous buffer, the reaction is efficient due to the use of excess this compound and the faster rate of reaction with the amino group compared to water. oup.com The resulting N-myristoyl-Gly-tRNA can then be used in in-vitro translation systems to produce a peptide with the myristoyl group specifically installed at the N-terminus. oup.comoup.com

Table 2: Example of N-Myristoylation of a tRNA-Amino Acid Complex This table is interactive. Click on the headers to sort.

Substrate Reagents Solvent/Buffer Key Conditions Product Reference

This chemo-enzymatic strategy provides a powerful tool for producing myristoylated peptides for research into protein localization, protein-protein interactions, and signal transduction. wikipedia.orgresearchgate.netelifesciences.org

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. Both ¹H-NMR and ¹³C-NMR provide unique insights into the molecular framework.

¹H-NMR: The ¹H-NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in its aliphatic chain. nih.govchemicalbook.com For instance, in a myristoylated thymidine (B127349) derivative, the protons of the myristoyl group show distinct chemical shifts: a multiplet at δ 2.34 for the -CH₂CO- group adjacent to the carbonyl, a multiplet between δ 1.48-1.74 for the next -CH₂- group, and a broad multiplet between δ 1.14-1.42 for the long chain of methylene (B1212753) protons. medipol.edu.tr Similarly, in myristoylated D-mannose derivatives, the myristoyl group is identified by multiplets at approximately δ 2.36 (-CH₂CO-), δ 1.64 (-CH₂CH₂CO-), δ 1.28 for the long methylene chain, and δ 0.91 for the terminal methyl group. researchgate.net These chemical shifts are crucial for confirming the successful incorporation of the myristoyl group into a target molecule.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton. For this compound, the carbonyl carbon (C=O) signal is a key indicator. nih.gov In myristoylated derivatives, the chemical shifts of the carbon atoms in the myristoyl chain are analyzed to confirm the structure. researchgate.netmdpi.com For example, in a myristoyl choline (B1196258) chloride derivative, the carbonyl carbon and the carbons of the long aliphatic chain can be identified by their specific resonances in the ¹³C-NMR spectrum. chemicalbook.com

The following table summarizes typical ¹H-NMR chemical shifts for the myristoyl group in various derivatives.

Proton Type Typical Chemical Shift (δ, ppm) Derivative Example
Terminal CH₃~0.89 - 0.91Myristoylated D-mannose researchgate.net
Methylene chain (-(CH₂)₁₀-)~1.26 - 1.31Myristoylated D-mannose researchgate.net
β-CH₂ to carbonyl~1.63 - 1.64Myristoylated D-mannose researchgate.net
α-CH₂ to carbonyl~2.35 - 2.365'-O-Myristoyluridine, Myristoylated D-mannose researchgate.net

This table is interactive. Click on the headers to sort the data.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The most prominent feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride group. researchgate.netnist.gov This peak is typically observed around 1800 cm⁻¹.

When this compound reacts to form derivatives like esters or amides, the position of the carbonyl peak shifts. For example, in myristoylated uridine (B1682114) and galactopyranoside esters, the C=O stretch appears around 1740-1745 cm⁻¹. In the case of a myristoylated thymidine derivative, the C=O stretching vibration is observed at 1702 cm⁻¹. medipol.edu.tr The disappearance of the characteristic C-Cl stretching peak of the acyl chloride (around 720 cm⁻¹) and the appearance of new bands, such as N-H stretching in amides (around 3329 cm⁻¹), confirm the formation of the derivative. researchgate.net

The table below shows a comparison of key FTIR absorption bands for this compound and one of its derivatives.

Functional Group This compound (cm⁻¹) Myristoylated L-Theanine (cm⁻¹)
C=O Stretch (Acyl Chloride)~1800-
C=O Stretch (Amide)-~1645
C-Cl Stretch~720-
N-H Stretch (Amide)-~3329

This table is interactive. Click on the headers to sort the data.

Infrared spectroscopy has also been used to study the structural stability and orientation of myristoylated proteins, such as recoverin, when they bind to membranes. nih.govacs.org

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. researchgate.netmdpi.com

For this compound itself, mass spectrometry can confirm its molecular weight of 246.82 g/mol . When analyzing myristoylated derivatives, MS is used to verify the addition of the myristoyl group. For example, the mass spectrum of a myristoylated galactopyranoside ester shows the protonated molecular ion [M+H]⁺ at m/z 455.72. Similarly, HRMS is used for precise mass measurements to confirm the molecular formula of newly synthesized compounds. rsc.orgbiorxiv.org

Fragmentation analysis in MS/MS experiments provides further structural information. For instance, in the analysis of myristoylated proteins, the fragmentation pattern can confirm the site of myristoylation. nih.gov A combined gas chromatography/mass spectrometry (GC/MS) assay has been developed to identify N-terminal myristoylation in proteins by analyzing the fragmentation of derived myristoylglycine. psu.edu

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and its derivatives. vwr.comtcichemicals.com It is also widely used for the quantitative analysis of these compounds in various samples. mdpi.come-nps.or.kr

For purity assessment, a sample is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is often calculated based on the relative area of the main peak. For example, commercial grades of this compound can have a purity of ≥97.5% as determined by HPLC. vwr.com In the synthesis of myristoylated peptides, reversed-phase HPLC (RP-HPLC) is used to analyze the purity of the final product. google.com

Quantitative analysis by HPLC involves creating a calibration curve from standard solutions of known concentrations. jasco-global.comdrawellanalytical.com This allows for the precise determination of the concentration of a myristoylated compound in a sample. This is particularly important in studies analyzing the concentration of myristoylated compounds in biological systems.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions involving this compound. wsu.edulibretexts.org By spotting the reaction mixture on a TLC plate at different time points, one can observe the consumption of the starting materials and the formation of the product. researchgate.net

For example, in the synthesis of myristoyl-L-carnitine, TLC is used to monitor the acylation reaction. The difference in polarity between the reactants and the product leads to different retention factors (Rf values) on the TLC plate, allowing for easy visualization of the reaction's progress. TLC is also used for preliminary purity checks and to determine the appropriate solvent system for column chromatography purification. nih.govaga-analytical.com.pl

Gas Chromatography (GC) for Purity Determination

Gas chromatography (GC) is a widely employed technique for assessing the purity of this compound. This method separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For this compound, GC analysis can effectively identify and quantify impurities.

Commercial suppliers of this compound often specify a purity of greater than 98.0% as determined by GC. tcichemicals.comtcichemicals.com The process typically involves injecting a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as nitrogen, then transports the vaporized sample through a column containing the stationary phase. scirp.org The separation of components is based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection. scirp.org

The conditions for GC analysis are carefully controlled to achieve optimal separation. These parameters include the type of column, the initial oven temperature, the temperature ramp rate, and the carrier gas flow rate. scirp.org For instance, a typical method might start with an initial oven temperature of 40°C, which is then ramped up to higher temperatures to elute compounds with different boiling points. scirp.org

Table 1: Representative Gas Chromatography (GC) Purity Data for Commercial this compound

Parameter Value Reference
Purity (by GC)>98.0% tcichemicals.comtcichemicals.com
Purity (by Argentometric Titration)min. 98.0% tcichemicals.com

This table presents typical purity specifications for commercially available this compound, as determined by gas chromatography and titration methods.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn verifies its empirical formula. For this compound (C₁₄H₂₇ClO), this analysis would measure the percentage of carbon, hydrogen, and chlorine. sigmaaldrich.comnist.gov The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. scielo.org.mx

This comparison provides strong evidence for the identity and purity of the synthesized compound. For example, in the synthesis of derivatives of thymidine involving this compound, elemental analysis was used to confirm the structure of the final products. The calculated and found percentages for carbon and hydrogen were in close agreement, validating the successful synthesis. scielo.org.mx

Table 2: Theoretical vs. Experimental Elemental Composition of a Myristoylated Thymidine Derivative

Element Calculated (%) Found (%)
Carbon (C)63.0763.10
Hydrogen (H)8.498.52

This table showcases the close correlation between the theoretical and experimentally determined elemental composition for a myristoylated derivative, confirming its empirical formula. scielo.org.mx

Advanced Biophysical Characterization for Lipidated Systems

The attachment of a myristoyl group to peptides and proteins significantly alters their biophysical properties, particularly their interactions with cellular membranes. Advanced techniques are required to study these lipidated systems and understand the functional consequences of myristoylation.

Fluorescence anisotropy is a powerful technique for studying the binding of myristoylated peptides and proteins to lipid membranes. acs.orgnih.gov This method measures the rotational diffusion of a fluorescently labeled molecule. nih.gov When a labeled peptide or protein binds to a larger structure like a lipid vesicle, its rotational motion is slowed, leading to an increase in fluorescence anisotropy. nih.gov

This technique has been used to investigate the interaction of the myristoylated alanine-rich C-kinase substrate (MARCKS) effector domain with lipid vesicles. By measuring changes in fluorescence anisotropy, researchers can determine the affinity of the peptide for the membrane and understand how different lipid compositions influence this binding. nih.gov Similarly, studies on the HIV-1 matrix domain (MA), a myristoylated protein, have utilized fluorescence anisotropy to detect its binding to oligonucleotides. acs.org

The technique can also provide insights into the insertion depth of a peptide into the membrane. By using lipophilic quenchers or by analyzing the decay of fluorescence anisotropy, it is possible to determine whether a peptide remains at the membrane surface or inserts more deeply into the hydrophobic core of the bilayer. umh.es

Electron Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules like proteins, including those that have been myristoylated. libretexts.orgwikipedia.org ESI-MS allows for the determination of the molecular weight of intact proteins with high accuracy. creative-proteomics.com This is crucial for confirming the covalent attachment of the myristoyl group, which results in a predictable mass shift.

The process involves introducing a solution of the protein into the mass spectrometer, where a high voltage is applied to create a fine spray of charged droplets. libretexts.orgnih.gov As the solvent evaporates, charged protein ions are released into the gas phase and are then analyzed by the mass spectrometer. libretexts.orgnih.gov A key advantage of ESI-MS is that it can produce multiply charged ions, which extends the mass range of the analyzer and allows for the analysis of very large proteins. wikipedia.org

ESI-MS can be used to characterize the heterogeneity of myristoylated protein samples, identifying different isoforms or post-translational modifications. creative-proteomics.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures of proteins. nih.gov

Overview of Myristoyl Chloride in Interdisciplinary Scientific Domains

Integration into Biochemical and Biological Research

This compound is a key reagent for introducing the myristoyl group into biomolecules, a modification that is crucial for numerous biological functions. evitachem.comcymitquimica.com This process, known as myristoylation, significantly increases the hydrophobicity of the target molecule, influencing its location, stability, and interactions within a cellular environment.

A primary application is in the study of protein myristoylation, a lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine (B1666218) residue of many eukaryotic and viral proteins. google.com This modification is essential for membrane targeting and signal transduction. google.com For instance, the myristoylation of the HIV-1 Nef protein is critical for its function in viral pathogenesis. Researchers utilize this compound in bioconjugation processes to attach these fatty acid chains to proteins, which can enhance cellular uptake, improve the pharmacokinetic profile of biologics, and aid in the development of targeted therapies. chemimpex.com

Beyond proteins, this compound is used to synthesize other biologically active molecules. The synthesis of myristoylated lipids is crucial for studying various biological processes. evitachem.com Furthermore, modifying existing therapeutic agents with a myristoyl group can enhance their efficacy. For example, myristoyl esters of betulinic acid have demonstrated two to three times higher cytotoxicity against melanoma cells compared to the parent compound, an effect attributed to increased cell permeability.

Research AreaApplication of this compoundBiological Significance
Protein Modification N-myristoylation of proteinsEssential for protein localization, stability, function, and membrane targeting. google.com
Bioconjugation Attachment of myristoyl groups to biologicsImproves pharmacokinetics and aids in developing targeted drug delivery systems. chemimpex.com
Drug Development Synthesis of myristoylated prodrugsEnhances drug solubility, bioavailability, and cytotoxicity. chemimpex.com
Lipid Synthesis Reagent for creating myristoylated lipidsEssential for studying fundamental biological processes. evitachem.com

Contribution to Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, this compound is employed to modify the properties of polymers, primarily to increase their hydrophobicity and thermal stability. chemimpex.com This chemical modification is valuable for creating high-performance materials and functional polymers for specific applications. chemimpex.com

A significant application is the N-acylation of chitosan, a biopolymer. Introducing the myristoyl group enhances chitosan's hydrophobicity, making it a more effective matrix for drug delivery systems. sigmaaldrich.com Similarly, the modification of cellulose (B213188) nanomaterials with this compound has shown significant benefits. Myristoyl-modified cellulose nanocrystals (CNC) achieved a dispersion of up to 20 wt% in a polylactic acid (PLA) matrix, a substantial improvement that enhances the properties of the resulting biocomposite. mdpi.com

This compound also serves as a building block in the synthesis of novel polymers. It has been used to create semi-crystalline dendritic poly(ether-amide) derivatives and 6-azafulleroid-6-deoxy-2,3-di-O-myristoylcellulose. sigmaaldrich.com Another innovative application is in the development of phase-change materials, which are used for thermal energy storage. evitachem.com The ability of this compound to react with various molecules to form esters and amides makes it a versatile tool for creating new polymers and materials with tailored properties.

MaterialModification/SynthesisImproved PropertyApplication
Chitosan N-acylation with this compoundIncreased hydrophobicityDrug delivery matrices. sigmaaldrich.com
Cellulose Nanocrystals (CNC) Surface modification with this compoundEnhanced dispersion in PLABiocomposites. mdpi.com
Poly(ether-amide) Used in synthesis of dendritic derivativesFormation of semi-crystalline structuresAdvanced polymer synthesis. sigmaaldrich.com
Various Synthesis of myristoylated compoundsPhase-change propertiesThermal energy storage. evitachem.com

Applications of Myristoyl Chloride in Advanced Materials and Nanotechnology

Polymer Chemistry and Material Modification

In polymer science, myristoyl chloride is a versatile tool for altering the fundamental properties of both synthetic and natural polymers. Through acylation reactions, the myristoyl group can be covalently bonded to polymer backbones, imparting new functionalities.

The introduction of the long hydrocarbon chain of this compound is a common strategy to increase the hydrophobicity of polymers, rendering their surfaces water-repellent. This modification is crucial for developing high-performance materials. chemimpex.com For instance, the esterification of natural polymers like cellulose (B213188) with this compound significantly alters their surface properties. This process involves the reaction of the hydroxyl groups on the cellulose backbone with this compound, leading to the formation of cellulose esters. chesci.com The resulting modified cellulose exhibits enhanced hydrophobicity, which is essential for its use as a filler in hydrophobic polymer matrices like aliphatic polyesters. Efficient dispersion of myristoyl-modified cellulose nanocrystals (CNC) in polylactic acid (PLA) at high concentrations (up to 20 wt%) has been reported, a significant improvement compared to unmodified cellulose. mdpi.comresearchgate.net

This compound is instrumental in the synthesis of amphiphilic polymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. These polymers have the unique ability to self-assemble in aqueous environments into organized nanostructures, such as micelles. cpu.edu.cn A typical synthesis involves grafting the hydrophobic myristoyl chain onto a hydrophilic polymer backbone. nih.gov

For example, amphiphilic derivatives of chitosan (B1678972) have been synthesized through O-acylation with this compound. unesp.brresearchgate.net Similarly, sugar–PEG-based amphiphilic copolymers have been created by acylating a polymer precursor with this compound. rsc.org These amphiphilic molecules are of significant interest for various applications, particularly in biomedicine, where their self-assembling properties are harnessed for drug delivery systems. cpu.edu.cnevitachem.com The resulting micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that ensures stability in aqueous media. cpu.edu.cn

The modification of natural polymers with this compound is a key strategy for developing advanced drug delivery systems. evitachem.com Chitosan, a biocompatible and biodegradable polysaccharide, is frequently modified via N-acylation or O-acylation with this compound to introduce hydrophobicity. sigmaaldrich.comchemicalbook.comnih.gov This modification transforms the polymer into an amphiphilic derivative capable of forming micelles that can encapsulate and improve the solubility and intestinal permeability of hydrophobic anticancer drugs like paclitaxel (B517696) and curcumin. unesp.brnih.govmdpi.com

Studies have shown that the degree of substitution (DS) of the myristoyl groups on the chitosan backbone is a critical parameter that influences the properties of the resulting micelles, such as their critical aggregation concentration (CAC), size, and drug encapsulation efficiency. unesp.brresearchgate.net For example, 3,6-O,O'-dimyristoyl chitosan (DMCh) has been shown to form spherical micelles that effectively encapsulate paclitaxel. unesp.br Furthermore, combining myristoylation with other modifications, such as quaternization, can further enhance the properties of chitosan-based carriers, improving their potential for targeted cancer therapy. nih.govmdpi.com

Below is a table summarizing research findings on drug delivery systems using myristoyl-modified chitosan:

Polymer DerivativeDrugKey FindingsReference(s)
3,6-O,O'-dimyristoyl chitosan (DMCh)Paclitaxel (PTX)Formed micelles with high drug encapsulation efficiency; improved intestinal absorption of PTX in Caco-2 cell models. unesp.br
Ammonium myristoyl chitosan (DMCat)Curcumin (CUR)Synthesized micelles showed no cytotoxicity and improved CUR permeability across intestinal epithelial cell lines. nih.govmdpi.com
Myristoyl chitosan (O-acylated)PaclitaxelShowed excellent capacity for encapsulation and solubilization of the hydrophobic drug. nih.gov
N-acylated chitosan-The hydrophobic modification creates matrices suitable for controlled drug release. researchgate.netsigmaaldrich.com
Myristoyl-coated liposomesPaclitaxelDemonstrated superior drug absorption and tumor-targeting capabilities compared to uncoated liposomes. mdpi.com

This compound plays a foundational role in the synthesis of innovative conjugated polymers whose electronic properties can be switched post-polymerization. A notable example involves the synthesis of polyselenophenes designed to switch from a p-type (hole-transporting) material to an ambipolar or n-type (electron-transporting) material. acs.org

The process begins with the synthesis of a specific monomer, which involves this compound as a starting reagent to create N-methoxy-N-methyltetradecanamide. This intermediate is then used to produce a selenophene (B38918) monomer bearing an α-ketal side-chain. The resulting polymer, P-ketal, is electron-rich and exhibits p-type characteristics. Crucially, the α-ketal side-chain can be converted into an electron-withdrawing α-keto group through a post-polymerization reaction. This conversion yields a new polymer, P-keto, with significantly lowered HOMO and LUMO energy levels, a narrower bandgap, and ambipolar charge transport properties. This ability to switch carrier polarity from a single monomer precursor opens new avenues for developing materials for responsive organic electronics. acs.org

Phase-change materials (PCMs) store and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., solid to liquid). azom.comsci-hub.st this compound is used as a precursor in the synthesis of organic PCMs for thermal energy storage applications. evitachem.com

One area of research involves the synthesis of thiourea (B124793) derivatives. By reacting this compound with thiourea, researchers have prepared 1,3-ditetradecanoyl thiourea. This material exhibits solid-liquid phase transitions at temperatures suitable for thermal energy storage. The long alkyl chains provided by the myristoyl groups allow the molecules to crystallize and store significant amounts of latent heat. tubitak.gov.tr These materials are valued for their high energy storage density and chemical stability. researchgate.net

The thermal properties of these synthesized PCMs are characterized using techniques like Differential Scanning Calorimetry (DSC) to determine their melting/freezing temperatures and latent heat capacities.

Phase Change MaterialMelting Temperature (°C)Latent Heat of Melting (J/g)Freezing Temperature (°C)Latent Heat of Freezing (J/g)Reference
1,3-ditetradecanoyl thiourea119.5122.4110.0-114.6 tubitak.gov.tr

Development of Conjugated Polymers with Switchable Carrier Polarity

Surfactant Science and Emulsification Systems

This compound is a key building block in the synthesis of surfactants and emulsifiers. chemimpex.comcymitquimica.comnjchm.com Its molecular structure, featuring a reactive acyl chloride head and a long hydrophobic tail, makes it ideal for producing amphiphilic molecules that reduce surface tension between immiscible liquids. chemimpex.comcymitquimica.com These derivatives are essential in the formulation of detergents, emulsifiers, and other products in the cosmetic and food industries. chemimpex.com

Research has focused on synthesizing novel surfactants from this compound, including sugar-based non-ionic surfactants. For example, this compound has been reacted with glucose to form glucosyl monomyristate, a compound that demonstrates surfactant properties. evitachem.comdiva-portal.org Thio-based non-ionic surfactants have also been synthesized from this compound (as tetradecanoyl chloride), potassium thiocyanate, and an aniline (B41778) derivative, yielding compounds capable of solubilizing and extracting heavy metals. evitachem.com Additionally, the attachment of myristoyl groups to polymer backbones like chitosan can create hydrophobically modified polymers that are effective in stabilizing oil-in-water emulsions. researchgate.net The versatility of this compound allows for the creation of a wide range of surfactant structures, including cationic and non-ionic types, for diverse applications. specialchem.com

Synthesis of Cationic Surfactants

This compound is a key reagent in the production of cationic surfactants, which are amphiphilic molecules featuring a positively charged hydrophilic head group. chemimpex.com The synthesis typically involves the acylation of a primary or secondary amine with this compound, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction, often performed under Schotten-Baumann conditions, results in the formation of an N-myristoyl amide and hydrochloric acid. evitachem.comsapub.org

A notable example is the synthesis of arginine-based cationic surfactants. sapub.orgpsu.edu In this process, the α-amino group of an L-arginine ester is acylated using this compound in the presence of an aqueous base like sodium hydroxide. sapub.org The resulting Nα-myristoyl arginine ester is a cationic surfactant with applications in various formulations due to its biodegradability and antimicrobial properties. sapub.orgpsu.edu Research has also documented the synthesis of other cationic surfactants, such as N-Benzyl-N,N-dimethylmyristyl-1-aminium chloride, for applications like corrosion inhibition. researchgate.net

Role in Detergent and Emulsifier Formulations

The surfactants synthesized from this compound play a crucial role in detergent and emulsifier formulations. chemimpex.com Their effectiveness stems from their amphiphilic nature: the long, hydrophobic myristoyl tail orients itself towards nonpolar substances like oils and grease, while the polar, hydrophilic head group interacts with water. This structure allows them to reduce the surface tension between immiscible phases, such as oil and water. atamanchemicals.com

In detergents, this property facilitates the lifting and suspension of dirt and oils from surfaces, enhancing cleaning efficiency. As emulsifiers, these surfactants stabilize mixtures of oil and water, preventing them from separating. This is particularly valuable in the cosmetics and personal care industries for creating stable creams, lotions, and other products. chemimpex.comspecialchem.com The specific properties of the surfactant can be tuned by altering the structure of the hydrophilic head group, allowing for the creation of emulsifiers for both oil-in-water (O/W) and water-in-oil (W/O) emulsions.

Development of Specialized Surfactants (e.g., Thio-based Non-ionic Surfactants)

Beyond common cationic surfactants, this compound is employed in the synthesis of specialized surfactants with unique properties. An example is the creation of thio-based non-ionic surfactants. evitachem.com One such compound, 1-(3-Chlorophenyl)-3-tetradecanoylthiourea, is synthesized from potassium thiocyanate, this compound (also known as tetradecanoyl chloride), and 3-chloroaniline. evitachem.com This particular surfactant demonstrates the ability to extract toxic metals, including copper, mercury, and manganese, through mechanisms of solubilization and complexation, highlighting its potential use in environmental remediation. evitachem.com

Other specialized surfactants derived from this compound include N-myristoyl-L-glutamic acid, an anionic surfactant created by reacting this compound with glutamic acid. These amino acid-based surfactants are noted for being mild and biodegradable, making them suitable for gentle cleansing products for the body, hair, and sensitive skin. atamanchemicals.com

Nanomaterial Functionalization

The chemical reactivity of this compound makes it a valuable tool for the surface modification of nanomaterials, altering their physicochemical properties for specific applications.

Surface Modification of Nanoparticles for Enhanced Biocompatibility

This compound is used to functionalize the surface of various nanoparticles to improve their compatibility with biological systems and dispersion within hydrophobic materials. nih.govmdpi.com The process involves attaching the myristoyl group to the nanoparticle surface, which imparts a hydrophobic, lipid-like character. nih.gov This modification can enhance the biocompatibility of materials by mimicking natural cell membrane components. nih.gov

For instance, cellulose nanocrystals (CNCs) have been modified with this compound to improve their dispersion in hydrophobic polymer matrices like polylactide (PLA). mdpi.com The attachment of the myristoyl chains to the CNC surface reduces its inherent hydrophilicity, mitigating agglomeration and leading to better interfacial compatibility with the polymer. mdpi.com Similarly, chitosan, a natural biopolymer, can be acylated with this compound. mdpi.com This modification has been used to create coatings for liposomes and other nanoparticles, which can influence drug release profiles and cellular interactions. mdpi.com

Table 1: Research Findings on this compound in Nanoparticle Modification
NanomaterialModifying AgentResearch FindingApplicationReference
Cellulose Nanocrystals (CNC)This compoundAchieved 31% hydrophobic carboxylic acid coverage on the CNC surface.Reinforcement of PCL-based composites. mdpi.com
Chitosan (CS)This compoundAcylated CS was used to coat paclitaxel-loaded liposomes.Slower drug release compared to uncoated liposomes and reduced cytotoxicity. mdpi.com
Iron Oxide Nanoparticles (IOPs)This compound-modified chitosanModified chitosan served as a 3D nano-matrix for the controlled fabrication of hydroxyapatite (B223615) (HAP).Development of novel nano-matrices for biomaterial synthesis. researchgate.net

Integration into Lipid-Based Nanocarriers (Liposomes)

This compound is a fundamental precursor for the synthesis of specific lipids that are integral components of lipid-based nanocarriers, such as liposomes and lipid nanoparticles (LNPs). sci-hub.boxcaymanchem.com These nanocarriers are widely used for drug delivery and in vaccine development. jst.go.jpnih.govresearchgate.net

Synthetic phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG) incorporate two myristoyl chains. sci-hub.box These lipids are synthesized using myristic acid (derivable from this compound) and are used to form the lipid bilayer of liposomes. sci-hub.boxjosai.ac.jp The length and saturation of the myristoyl chains influence the fluidity, stability, and permeability of the liposomal membrane. sci-hub.boxcaymanchem.com For example, proliposomal formulations of the drug nisoldipine (B1678946) have been prepared using DMPC to improve oral bioavailability. sci-hub.box

Furthermore, myristoyl derivatives like myristoyl diglyceride (DMG-PEG) have been used as components in the formulation of lipid nanoparticles for mRNA vaccines, demonstrating the critical role of myristoyl-containing lipids in advanced therapeutic delivery systems. nih.gov

Myristoyl Chloride in Biological and Pharmaceutical Sciences

Pharmaceutical Synthesis and Drug Development

Myristoyl chloride is a key building block in the synthesis of pharmaceuticals, particularly in the development of lipid-based drug delivery systems and in modifying active pharmaceutical ingredients (APIs) to improve their therapeutic profiles. chemimpex.com

This compound serves as a potent acylating agent, reacting with nucleophilic groups such as alcohols and amines on API molecules. chemimpex.com This process, known as myristoylation, covalently attaches the 14-carbon myristoyl chain to the drug. This modification increases the lipophilicity of the API, which can be a critical factor in its pharmacological activity and pharmacokinetics. chemimpex.comresearchgate.net For instance, the myristoylation of the anti-HIV drug stavudine (B1682478) has been shown to produce prodrugs with enhanced antiviral activity. researchgate.net The increased lipophilicity can facilitate the drug's interaction with and transport across biological membranes. researchgate.net

The synthesis of specialized lipids for drug delivery systems often employs this compound. chemimpex.com These systems, including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are designed to improve the delivery of therapeutic agents. nih.govresearchgate.net this compound can be used to synthesize lipidic components that form the core of these nanoparticles. chemimpex.comresearchgate.net For example, myristyl myristate, synthesized from this compound and myristyl alcohol, can be a key component of the solid core in NLCs. researchgate.net These lipid-based systems can protect the encapsulated drug from enzymatic degradation and enhance its uptake by cells. pharmaexcipients.com

A study on the delivery of the peptide Myr-NT, which targets MYC-dependent cancer cells, utilized a lipid-based formulation to protect the peptide from degradation and improve its cellular uptake. pharmaexcipients.com Similarly, partially myristoylated chitosan (B1678972) has been used to create nanoparticle-sized polymeric micelles for delivering glabridin, enhancing its skin permeability. frontiersin.org

A significant challenge in drug development is the poor water solubility of many APIs, which can limit their oral bioavailability. frontiersin.orgmdpi.com Myristoylation of a drug molecule, using this compound as the acylating agent, can enhance its lipophilicity, which in turn can improve its solubility in lipid-based formulations and its ability to be absorbed through the gastrointestinal tract. chemimpex.comresearchgate.net

Lipid-drug conjugates (LDCs) are a strategy to improve the oral bioavailability of poorly water-soluble drugs. researchgate.net By covalently attaching a lipid moiety like myristate to a drug, its absorption can be enhanced. researchgate.net This approach has been explored for various drugs, including phenytoin, beta-lactam antibiotics, and non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net For example, N-terminal myristoylation of a cyclic peptide inhibitor of MyD88 was shown to convert it into an orally bioavailable compound with improved bioactivity. nih.gov

Myristoylation is a strategy used to create prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. nih.govnih.gov Attaching a myristoyl group can improve a drug's pharmacokinetic properties, such as extending its half-life and bioavailability. nih.govnih.gov

A myristoylated prodrug of the antiretroviral drug abacavir (B1662851) (ABC) was synthesized by esterifying myristic acid to the drug's cyclopentene (B43876) group. nih.govnih.gov This modification aimed to increase the drug's half-life and therapeutic efficacy. nih.govnih.gov Similarly, myristoylated derivatives of stavudine (d4T) were synthesized as bi-functional prodrugs, demonstrating potent anti-HIV-1 activity. researchgate.net The myristoylated conjugate of emtricitabine (B123318) (FTC) also showed significantly higher anti-HIV activity compared to the parent drug. acs.org

Table 1: Examples of Myristoylation in Prodrug Development

Parent DrugMyristoylated ProdrugTherapeutic AreaReported Improvement
Abacavir (ABC)Myristoylated Abacavir (MABC)HIVExtended half-life and bioavailability. nih.govnih.gov
Stavudine (d4T)5´-O-myristoylated stavudine derivativesHIVPotent anti-HIV-1 activity. researchgate.net
Emtricitabine (FTC)Myristoylated FTC conjugateHIV10–24 times higher anti-HIV activity than FTC alone. acs.org
c(MyD 4-4)N-terminally myristoylated c(MyD 4-4)Autoimmune DiseaseConverted to an orally bioavailable inhibitor. nih.gov

Enhancement of Drug Solubility and Bioavailability

Protein Myristoylation and Biochemical Research

In biological systems, myristoylation is a crucial lipid modification of proteins, catalyzed by the enzyme N-myristoyltransferase (NMT). nih.govcreative-diagnostics.com This process involves the attachment of a myristoyl group, derived from myristoyl-CoA, to the N-terminal glycine (B1666218) of a target protein. creative-diagnostics.comwikipedia.org While this compound is used for chemical synthesis, the biological process utilizes an activated form of myristic acid. Understanding this natural process provides a basis for its application in pharmaceutical sciences.

Protein N-myristoylation is an irreversible process that occurs via an ordered Bi-Bi reaction mechanism. nih.govfrontiersin.orgfrontiersin.org The process is catalyzed by N-myristoyltransferase (NMT). nih.govfrontiersin.org

The key steps in the mechanism are:

Binding of Myristoyl-CoA: The process begins with the binding of myristoyl-CoA to the apo-enzyme form of NMT. nih.gov This binding occurs in a highly conserved pocket within the enzyme. nih.govacs.org

Conformational Change and Peptide Binding: The binding of myristoyl-CoA induces a conformational change in NMT, which opens up a binding site for the protein or peptide substrate. wikipedia.orgacs.org The N-terminal glycine residue of the substrate protein is essential for recognition by NMT. nih.gov

Nucleophilic Attack: The N-terminal amino group of the glycine residue on the substrate protein acts as a nucleophile. wikipedia.org It attacks the carbonyl carbon of the thioester bond in the myristoyl-CoA complex. wikipedia.orgnih.gov This forms a tetrahedral intermediate. wikipedia.org

Release of Products: The intermediate collapses, leading to the formation of a stable amide bond between the myristoyl group and the N-terminal glycine. nih.gov Coenzyme A (CoA) is released first, followed by the myristoylated protein, returning the enzyme to its apo-state, ready for the next catalytic cycle. nih.gov

This modification is critical for a variety of cellular processes, including signal transduction, protein-protein interactions, and the targeting of proteins to cellular membranes. nih.govcreative-diagnostics.comtandfonline.com

Role of N-Myristoyltransferase (NMT) in Myristoylation

Myristoylation is the process of covalently attaching a myristoyl group, derived from myristic acid, to the N-terminal glycine residue of a protein. news-medical.netwikipedia.org This irreversible modification is catalyzed by the enzyme N-myristoyltransferase (NMT). wikipedia.orgfrontiersin.org NMT is a ubiquitous eukaryotic enzyme that plays a critical role in this process. frontiersin.org In higher eukaryotes, two isozymes, NMT1 and NMT2, carry out this function, and they are members of the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.govuniprot.org

The mechanism of NMT involves a sequential, ordered Bi-Bi reaction. nih.gov First, myristoyl-CoA binds to the enzyme, which then induces a conformational change allowing the binding of the target peptide. wikipedia.org The C-terminus of NMT acts as a base to activate the N-terminal glycine's amino group for a nucleophilic attack on the myristoyl-CoA's carbonyl group. wikipedia.org This results in the formation of a stable amide bond and the release of coenzyme A. wikipedia.org

Myristoylation can occur either co-translationally or post-translationally. wikipedia.org Co-translational myristoylation happens on the nascent polypeptide chain after the removal of the initiator methionine. frontiersin.org Post-translational myristoylation typically follows a proteolytic event, such as caspase cleavage during apoptosis, which exposes an internal glycine residue. wikipedia.orgnih.gov

Impact on Protein Localization, Stability, and Function

The attachment of the myristoyl group significantly impacts the modified protein's properties and biological activities.

Protein Localization: The hydrophobic myristoyl group facilitates the anchoring of proteins to cellular membranes, including the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria. frontiersin.orgcreative-diagnostics.com This localization is crucial for their function, particularly for proteins involved in signal transduction. creative-diagnostics.com The myristoyl group can act as a "molecular switch," where its exposure or sequestration within a hydrophobic pocket of the protein can be regulated by factors like ligand binding or phosphorylation, thereby controlling the protein's association with the membrane. wikipedia.orgpnas.org

Protein Stability: N-myristoylation can enhance protein stability by promoting proper folding and protecting against degradation. creative-diagnostics.com The modification can shield proteins from proteolytic cleavage and increase their resistance to denaturation. creative-diagnostics.com

Protein Function: By influencing localization and stability, myristoylation plays a vital role in a wide range of cellular functions. wikipedia.org It is integral to signal transduction pathways, involving proteins like G-proteins and protein kinases. creative-diagnostics.com Myristoylated proteins are also involved in cellular transformation, oncogenesis, and apoptosis. news-medical.netfrontiersin.org For example, the myristoylation of the pro-apoptotic protein Bid is necessary for its translocation to the mitochondria to induce cell death. news-medical.net

Applications in Studying Cellular Membrane Interactions

The ability of the myristoyl group to mediate membrane association makes myristoylated proteins and peptides valuable tools for studying cellular membrane interactions. The reversible nature of membrane binding for some myristoylated proteins allows for the investigation of dynamic cellular processes. embopress.org For instance, the myristoylated alanine-rich C kinase substrate (MARCKS) protein's interaction with membranes is regulated by phosphorylation, providing a model for an "electrostatic switch" mechanism. frontiersin.orgnih.gov

Molecular dynamics simulations are employed to study the insertion and behavior of myristoylated proteins within lipid bilayers at an atomic level. researchgate.net These computational methods provide insights into the single-molecule dynamics and interactions of myristoylated proteins with membrane lipids and other proteins. researchgate.net

Ribosomal Synthesis of Myristoylated Peptides

The synthesis of myristoylated peptides is crucial for studying their structure and function. While chemical synthesis methods like solid-phase peptide synthesis (SPPS) are commonly used for shorter peptides, the production of larger myristoylated proteins often requires more complex strategies. nih.gov

A versatile in vitro method for producing myristoylated peptides involves ribosomal synthesis. researchgate.netoup.com In this approach, an initiator tRNA is charged with glycine, and its free amino group is chemically acylated with this compound. researchgate.netoup.com This acylated tRNA is then used in a cell-free protein synthesis system to produce a myristoylated peptide based on a specific mRNA template. researchgate.netoup.com This technique allows for the incorporation of various long-chain fatty acids at the N-terminus of peptides. researchgate.net

Therapeutic Applications and Biological Activity

The critical roles of myristoylation in various cellular and pathological processes have made NMT and myristoylated proteins attractive targets for therapeutic interventions.

Antifungal Properties of Myristic Acid Derivatives

Myristic acid and its derivatives have demonstrated significant antifungal activity. tandfonline.commdpi.com N-myristoyltransferase is a validated drug target in pathogenic fungi like Candida albicans, Cryptococcus neoformans, and Aspergillus niger. tandfonline.commdpi.com Inhibition of NMT in these organisms disrupts the function of essential myristoylated proteins, leading to fungal cell death. tandfonline.com

Several semisynthetic derivatives of myristic acid have been developed and tested for their antifungal properties. mdpi.comrice.edu For instance, certain myristic acid derivatives have shown potent activity against Candida albicans and Aspergillus niger, with some compounds exhibiting greater efficacy than the standard antifungal drug fluconazole. mdpi.comnih.gov The mechanism of action often involves the disruption of the fungal membrane's integrity. Monosaccharide monomyristates, for example, are thought to interact with ergosterol (B1671047) in fungal membranes.

Table of Antifungal Activity of Myristic Acid Derivatives

Compound Organism MIC (μg/mL)
2-bromo tetradecanoic acid Saccharomyces cerevisiae 10
2-bromo tetradecanoic acid Candida albicans 39
2-bromo tetradecanoic acid Cryptococcus neoformans 20
4-oxa tetradecanoic acid Cryptococcus neoformans 30
9-oxatetradecanoic acid Saccharomyces cerevisiae 50
Derivative 3u Candida albicans 10.62
Derivative 3k Candida albicans 10.77
Fluconazole (standard) Candida albicans 17.76

MIC (Minimum Inhibitory Concentration) data is based on cited research findings. tandfonline.commdpi.com

Targeted Drug Delivery Systems through Myristoylated Proteins

Myristoylation is being explored as a strategy for targeted drug delivery. The attachment of a myristoyl group can enhance the cellular uptake of therapeutic molecules. Myristoylated cell-penetrating peptides (CPPs) are being designed to deliver drugs and other cargo, like siRNA, into cells. acs.orgbiorxiv.org The myristoyl group enhances the affinity of the peptide for the cell membrane, facilitating entry. nih.gov

For example, a myristoylated transportan (B13913244) peptide has been shown to be effective for siRNA delivery. acs.org In another approach, myristoylated peptides are being developed to target oncogenic proteins like K-Ras at the plasma membrane. biorxiv.org These peptides anchor to the membrane and interact with the target protein, potentially inhibiting its function. biorxiv.org Furthermore, exosome-based drug delivery systems are being investigated that utilize myristoylated proteins to load therapeutic molecules into exosomes for targeted delivery. pharmtech.com

Enhancement of Biological Half-Life of Biologics

Myristoylation, the attachment of a myristoyl group derived from this compound, is a significant strategy in pharmaceutical development for enhancing the therapeutic window of biologic drugs by extending their biological half-life. This lipid modification can improve the pharmacokinetic profile of peptides and other therapeutic molecules, reducing the frequency of administration. Myristoylation is considered an irreversible and stable modification, meaning the half-life of a myristoylated protein is linked to that of the polypeptide chain itself. nih.gov

Research has demonstrated that lipidation with fatty acids like myristic acid effectively increases the in-vivo persistence of therapeutic peptides. nih.gov For instance, the modification of the Na+/H+ exchanger NHE1 through its association with the N-myristoylated Calcineurin B Homologous Protein 3 (CHP3) results in a substantial increase in its stability at the cell surface. nih.gov Studies revealed that the half-life of NHE1 increased approximately 3.8-fold, from 3.8 hours to 14.5 hours, when co-expressed with wild-type CHP3. nih.gov Conversely, when the myristoylation site on CHP3 was mutated, the stabilizing effect was significantly diminished, with the NHE1 half-life dropping to 6.1 hours. nih.gov This highlights the critical role of the myristoyl group in stabilizing the protein complex. nih.gov

This strategy has also been successfully applied to antiviral drugs. The creation of a myristoylated ester prodrug of dolutegravir (B560016) (MDTG) resulted in a nanoformulated drug with a 5.3-fold longer apparent half-life in mice. nih.gov In non-human primates, this nanoformulation extended the apparent half-life to an impressive 467 hours. nih.gov Similarly, this compound has been used to synthesize myristoylated prodrugs of the HIV integrase inhibitor Cabotegravir (CAB), with the goal of creating long-acting injectable formulations that benefit from an extended drug half-life. google.com

Biologic/DrugModification/FormulationHalf-Life ImprovementReference
Na+/H+ Exchanger (NHE1)Association with Myristoylated CHP3~3.8-fold increase (3.8 h to 14.5 h) nih.gov
DolutegravirMyristoylated Ester Prodrug (MDTG)5.3-fold increase (in mice) nih.gov
APY-d3 PeptideMyristoyl acid conjugation~100 minutes (intraperitoneal) nih.gov

Cytotoxicity of Myristoyl Esters in Cancer Research

This compound is utilized to synthesize myristoyl esters and myristoylated peptides that have demonstrated significant cytotoxic potential against various cancer cell lines. This enhanced cytotoxicity is often attributed to the increased lipophilicity of the modified compound, which facilitates greater cell membrane permeability and interaction. researchgate.net

A notable example is the esterification of betulinic acid with this compound. The resulting myristoyl esters of betulinic acid showed two to three times higher cytotoxicity against melanoma cells compared to the parent compound. Further studies confirmed that these long-chain fatty esters of betulinic acid exerted stronger cytotoxic effects against both A431 skin epidermoid carcinoma and A375 human melanoma cell lines than betulinic acid itself. mdpi.comresearchgate.net

The strategy of N-myristoylation has also been applied to peptides to enhance their anticancer properties. The antimicrobial peptide CM4, which has limited anticancer activity on its own, becomes a potent cytotoxic agent after N-myristoylation. frontiersin.orgacs.org Myristoyl-CM4 showed significant activity against various breast cancer cell lines, with IC₅₀ values between 3 and 6 μM. researchgate.netfrontiersin.org It was also effective against hepatocellular carcinoma cells with an IC₅₀ of 4 µM and induced apoptosis in xenograft tumor models. researchgate.netresearchgate.net While myristoylation also increased toxicity towards normal cells, the peptide maintained a degree of selectivity for cancer cells. researchgate.netfrontiersin.org

Another synthesized N-myristoylated hexapeptide (Myristoyl-Cys-Ala-Val-Ala-Tyr-[3 methyl]His-OMe) was screened by the National Cancer Institute and found to inhibit the growth of 34 out of 56 human tumor cell lines by over 50%. nih.gov The most significant activity was observed against non-small cell lung cancer, leukemia, and melanoma cell lines. nih.gov The importance of myristoylation in cancer pathology is further underscored by research showing that inhibiting the natural myristoylation of oncoproteins, such as Src kinase, can suppress prostate cancer progression. aacrjournals.orgnih.gov

CompoundCancer Cell Line(s)Key Finding (Cytotoxicity)Reference
Myristoyl Betulinic Acid EsterA375 (Melanoma), A431 (Skin Carcinoma)2-3x more cytotoxic than parent compound mdpi.comresearchgate.net
Myristoyl-CM4MCF-7, MDA-MB-231, MX-1 (Breast)IC₅₀: 3-6 μM frontiersin.org
Myristoyl-CM4PLC/PRF-5, HepG2 (Hepatocellular Carcinoma)IC₅₀: 4 μM researchgate.net
Myristoylated HexapeptideNon-small cell lung, Leukemia, Melanoma>60% average growth inhibition nih.gov

Anti-biofilm and Antibacterial Activity of Myristoylated Peptides

The conjugation of peptides with a myristoyl group via this compound is a proven method to significantly boost their antibacterial and anti-biofilm capabilities. The addition of the 14-carbon fatty acid chain enhances the peptide's hydrophobicity, which facilitates disruption of bacterial membranes and biofilms, key mechanisms of their antimicrobial action. researchgate.netnih.govacs.org

One prominent example is the N-terminal myristoylation of the peptide PMAP-36PW to create Myr-36PW. researchgate.netnih.gov This modification led to higher stability and antimicrobial activity compared to the original peptide. nih.govfrontiersin.org Myr-36PW demonstrated potent anti-biofilm effects against Gram-negative bacteria and was effective against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netresearchgate.net The mechanism is believed to involve increased permeability of the bacterial membranes. nih.gov

Similarly, myristoylation of human α-defensin 5 (HD5) led to the creation of a self-assembling nanobiotic, HD5-myr. acs.org This nanostructure exhibited greatly enhanced, broad-spectrum bactericidal activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) by disrupting their cell walls and membranes. acs.org In animal models, HD5-myr provided protection against MRSA skin infections. acs.org

Other research has shown that myristoylated derivatives of the peptide KR-12 also self-assemble into nanoparticles with intensified bactericidal activity across a broad spectrum of bacteria. rsc.org A derivative, Myr-KR-12N, was found to be more effective than the conventional antibiotic meropenem (B701) in a mouse model of E. coli-induced sepsis. rsc.org Furthermore, myristoylation of peptides derived from Chionodracine conferred potent activity against various pathogenic Candida species, including the multidrug-resistant C. auris. mdpi.com These myristoylated peptides were also effective against biofilms formed by C. albicans, C. tropicalis, and C. auris. mdpi.com

Myristoylated PeptideTarget Microbe(s)Observed ActivityReference
Myr-36PWS. aureus, P. aeruginosaEnhanced antibacterial and anti-biofilm activity researchgate.netnih.govfrontiersin.org
HD5-myrE. coli, MRSAEnhanced broad-spectrum bactericidal activity acs.org
Myr-KR-12NE. coliPotent bactericidal and LPS-neutralizing activity rsc.org
Myristoylated Chionodracine derivativesCandida spp. (including C. auris)Broad-spectrum antifungal and anti-biofilm activity mdpi.com

Pesticide and Agrochemical Intermediate Applications

This compound serves as a crucial intermediate in the agrochemical industry, particularly for the manufacture of pesticides. keruichemical.comnjchm.comshreesulphuric.com The pesticide intermediate sector accounts for a significant portion of the demand for this compound, estimated at nearly 34%. Its utility lies in its role as a reactive building block for synthesizing more complex molecules with desired biological activities for crop protection. shalongchem.com

Synthesis of Long-Chain Fatty Esters for Herbicides and Insecticides

This compound is instrumental in the synthesis of long-chain fatty esters and amides that are developed as active ingredients in herbicides and insecticides. The principle behind this application is that lipid metabolism and fatty acid synthesis are essential processes in both plants and insects, making them viable targets for chemical disruption. cambridge.orgresearchgate.net

In insecticide development, fatty acid esters have shown direct efficacy. For example, allyl esters of fatty acids have demonstrated potent ovicidal activity against insect pests like the codling moth (Cydia pomonella). acs.org Sucrose fatty acid esters are another class of compounds with established insecticidal properties against many soft-bodied arthropods. researchgate.net

In the context of herbicides, many commercial products function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in weeds, which are critical components of plant cell membranes and protective waxes. cambridge.orgucanr.edu While this compound is not directly a VLCFA inhibitor, it is used to synthesize fatty N-acylamino amides, which are a class of molecules explored for crop protection. scielo.br Research has shown that N-acylamino amides derived from fatty acids and incorporating a 3,4-dichlorophenylamine group—a pharmacophore found in commercial herbicides—exhibit promising insecticidal activity against various strawberry pests. scielo.br This demonstrates the synthetic route from fatty acyl chlorides like this compound to novel agrochemicals. scielo.br

Safety, Environmental, and Regulatory Considerations in Research

Laboratory Safety Protocols for Handling Myristoyl Chloride

Handling this compound in a laboratory setting requires strict adherence to safety protocols due to its hazardous properties.

This compound is classified as a corrosive material that can cause severe skin burns and eye damage. fishersci.secoleparmer.comnih.gov Direct contact with the substance can lead to blistering and progressive ulceration if not treated immediately, and it may cause permanent eye damage, including corneal burns. glentham.com It is also a lachrymator, a substance that causes tearing. fishersci.se

A primary hazard associated with this compound is its rapid reaction with water (hydrolysis) to form myristic acid and hydrogen chloride (HCl) gas. fishersci.com This reaction is vigorous and liberates toxic and corrosive HCl fumes. fishersci.sefishersci.com Therefore, it is imperative to handle the compound in a well-ventilated area, preferably within a fume hood, to prevent inhalation of vapors. glentham.comchemicalbook.com Personal protective equipment (PPE) is mandatory and includes:

Eye Protection : Tightly fitting safety goggles and a face shield. glentham.comchemicalbook.com An eyewash station should be readily accessible. coleparmer.com

Hand Protection : Chemical-resistant gloves, which must be inspected before use. coleparmer.comchemicalbook.com

Body Protection : Protective clothing to minimize skin contact. coleparmer.comglentham.com

Respiratory Protection : A respirator with an appropriate filter should be used if ventilation is inadequate or for spill cleanup, in accordance with OSHA regulations. coleparmer.com

In case of accidental exposure, immediate action is critical. Skin contact requires immediate flushing with plenty of water for at least 15 minutes and removal of contaminated clothing. coleparmer.com For eye contact, rinsing with water for several minutes is necessary, and immediate medical attention should be sought. medchemexpress.com

The high reactivity of this compound with moisture necessitates that it be stored and handled under anhydrous (water-free) conditions to prevent decomposition. chemicalbook.com It is sensitive to both moisture and air. chemicalbook.com Containers should be kept tightly closed, often under an inert gas like nitrogen or argon, and stored in a cool, dry, and well-ventilated place away from heat and incompatible materials. coleparmer.comglentham.comchemicalbook.com

Incompatible materials that must be avoided include:

Water fishersci.comchemicalbook.com

Alcohols chemicalbook.com

Strong bases fishersci.comchemicalbook.com

Strong oxidizing agents glentham.com

Amines fishersci.com

For chemical reactions, the use of anhydrous solvents such as dichloromethane (B109758) (DCM) or pyridine (B92270) is recommended to ensure the integrity of the compound and the success of the synthesis. The sensitivity to moisture is a critical factor in its use as an acylating agent in organic synthesis.

Precautions for Corrosive Nature and HCl Release upon Hydrolysis

Environmental Impact and Sustainability in Chemical Synthesis

The environmental footprint of chemical processes involving this compound is a significant consideration, from waste management to production methods.

Due to its corrosive nature and reactivity, waste containing this compound is considered hazardous. chemicalbook.com Spills should not be allowed to enter drains or waterways. glentham.comchemicalbook.com Small spills can be absorbed with an inert material like sand, silica (B1680970) gel, or sawdust. fishersci.sechemicalbook.com The collected material must then be placed in a suitable, closed container for disposal by a specialized and licensed disposal company. glentham.comchemicalbook.comtcichemicals.com

Before disposal, waste this compound and contaminated materials should be neutralized. This is typically achieved by carefully treating the waste with an alkaline solution, such as sodium bicarbonate, to neutralize the acidic products of hydrolysis (myristic acid and HCl). All disposal operations must comply with local, state, and federal regulations. fishersci.setcichemicals.com

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly manufacturing practices, and the production of this compound is no exception. 24chemicalresearch.com Traditionally, it is synthesized by reacting myristic acid with a chlorinating agent like thionyl chloride. mdpi.comevitachem.com

Green chemistry initiatives are focused on several key areas:

Renewable Raw Materials : There is growing pressure to source myristic acid from renewable and sustainable feedstocks to reduce the environmental impact associated with its production. 24chemicalresearch.comglobalgrowthinsights.com

Improved Synthesis Methods : Research is ongoing to develop more efficient and less wasteful production methods. 24chemicalresearch.com This includes the exploration of catalytic processes and continuous flow chemistry, which can improve reaction yields, reduce energy consumption, and minimize waste. 24chemicalresearch.com In 2023, reports indicated that 43% of manufacturers had shifted to greener production methods. globalgrowthinsights.com

Biocatalysis : The use of enzymes as catalysts in the synthesis process is a promising green alternative that can lead to cleaner and more sustainable production. 24chemicalresearch.com

Solvent Reduction : Efforts are being made to reduce the volume of hazardous solvents used in reactions, such as by using minimal amounts of THF in certain acylation protocols. researchgate.net

These advancements aim to make the production of this compound more cost-effective, safer, and more environmentally responsible. 24chemicalresearch.comglobalgrowthinsights.com

Waste Neutralization and Disposal Protocols

Regulatory Frameworks and Compliance in Research and Development

The use of this compound in research and development is governed by various national and international regulations. Compliance is mandatory to ensure safety and environmental protection. njchm.com In Europe, the production and use of chemicals are regulated under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework. nih.govglentham.com In the United States, the Occupational Safety and Health Administration (OSHA) sets standards for hazardous chemical communication and laboratory safety. coleparmer.comfishersci.com

These regulatory frameworks mandate several requirements for chemical handlers:

Hazard Communication : Safety Data Sheets (SDS) must be provided, detailing the hazards, handling procedures, and emergency measures. fishersci.seglentham.comchemicalbook.com

Labeling : Containers must be clearly labeled with hazard pictograms and statements. fishersci.senih.gov

Waste Disposal : Strict regulations govern the disposal of chemical waste to prevent environmental contamination. fishersci.setcichemicals.com

Global chemical inventories, such as the Australian Inventory of Industrial Chemicals (AICIS) and the EPA's TSCA inventory in the US, list and regulate this compound. nih.gov Researchers and institutions must stay informed about and adhere to these regulations to ensure compliance and responsible chemical management. njchm.com

Quality Standards and Product Purity for Academic and Industrial Use

The functional success of this compound in synthetic applications is intrinsically linked to its purity and adherence to established quality standards. For both academic research and industrial manufacturing, the grade of this compound dictates its suitability for specific processes, from laboratory-scale experiments to large-scale production of pharmaceuticals and surfactants. globalgrowthinsights.comforecastchemicals.com Purity levels are commercially distinguished, with specific grades tailored for different applications based on performance requirements and cost-effectiveness. globalgrowthinsights.com

Different purity grades of this compound are available, with the most common being ≥97%, ≥98%, and ≥99%. fishersci.co.uknjchm.comsigmaaldrich.com

Purity ≥99%: This high-purity grade is essential for applications with stringent quality requirements, such as the manufacturing of active pharmaceutical ingredients (APIs) and specialty cosmetic formulations. globalgrowthinsights.comsigmaaldrich.com

Purity ≥98%: This is a widely used industrial and reagent grade. forecastchemicals.comnjchm.comchemimpex.com It is frequently employed in the synthesis of surfactants, emulsifiers, and other chemical intermediates where high, but not supreme, purity is adequate. globalgrowthinsights.comforecastchemicals.com This grade represents a significant share of the market, balancing cost and quality for bulk chemical synthesis. globalgrowthinsights.com

Purity ≤97%: Often utilized in academic research and other laboratory applications, this grade is suitable for syntheses where the presence of minor impurities will not critically affect the outcome. globalgrowthinsights.comfishersci.co.uksigmaaldrich.com Examples of its use include the N-acylation of chitosan (B1678972) for drug delivery matrices and the synthesis of certain polymer derivatives. sigmaaldrich.comsigmaaldrich.com

The quality control and assurance of this compound rely on a range of analytical methods to verify its identity, purity, and the level of impurities. avantorsciences.comavantorsciences.com Key techniques documented by suppliers include:

Gas Chromatography (GC): This is the most common method cited for determining the purity percentage of this compound. fishersci.co.ukchemimpex.comavantorsciences.com

Titration: Argentometric titration is frequently used alongside GC to quantify the acyl chloride content. avantorsciences.comtcichemicals.comtcichemicals.com

High-Performance Liquid Chromatography (HPLC): Some specifications include HPLC analysis as a measure of purity. avantorsciences.com

Infrared Spectroscopy (IR): IR spectra are used to confirm the molecular structure and the presence of the characteristic carbonyl group of the acyl chloride. avantorsciences.com

Suppliers provide certificates of analysis that detail the specific test results for a given batch, ensuring it meets the required quality standards. chemimpex.com Common specifications include appearance, purity levels determined by one or more analytical methods, and sometimes limits for specific impurities like free chloride. njchm.comavantorsciences.comtcichemicals.com Due to its reactivity with water, which leads to the formation of myristic acid and hydrochloric acid, moisture sensitivity is a critical factor, and the compound is typically stored under inert gas to maintain its quality. njchm.comtcichemicals.comcymitquimica.com

The following table summarizes typical quality specifications for commercially available grades of this compound.

Interactive Data Table: Typical Quality Specifications for this compound Grades

ParameterSpecificationGradeAnalytical Method(s)Source(s)
Purity ≥99%High Purity / PharmaceuticalGC sigmaaldrich.com
Purity ≥98.0%Industrial / ReagentGC, Titration njchm.comavantorsciences.comtcichemicals.comglentham.com
Purity ≥97% or ≥96%Research / LaboratoryGC, HPLC fishersci.co.uksigmaaldrich.comavantorsciences.com
Appearance Colorless to light yellow/orange clear liquidAll GradesVisual njchm.comavantorsciences.comtcichemicals.comcymitquimica.com
Identity Conforms to standardAll GradesInfrared Spectrum avantorsciences.com
Impurity Chloride ≤3%IndustrialN/A njchm.com
Refractive Index ~1.4480 - 1.4500 (at 20°C)All GradesRefractometry sigmaaldrich.comavantorsciences.com

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Myristoyl Chloride and Derivatives

The demand for this compound and its derivatives in various high-tech applications has spurred research into more advanced and efficient synthetic strategies. These new methods aim to overcome the limitations of traditional synthesis, such as harsh reaction conditions and the use of hazardous reagents.

Chemoenzymatic synthesis represents a promising green alternative for the production of this compound derivatives. This approach combines the selectivity of enzymatic catalysis with the efficiency of chemical synthesis. For instance, myristic acid can be converted to this compound chemically and then used in enzyme-catalyzed reactions to produce specific myristoylated compounds. researchgate.net A notable application is the synthesis of GM3 gangliosides, where this compound is reacted with a sphingosine (B13886) derivative in a biphasic system of tetrahydrofuran (B95107) and saturated aqueous sodium bicarbonate, demonstrating high yields. researchgate.netnih.gov This method allows for the creation of a diverse library of gangliosides with various fatty acyl chains. researchgate.net

Another example involves the synthesis of monosaccharide monomyristates, where this compound, derived from myristic acid, reacts with monosaccharides like fructose, glucose, and galactose. researchgate.net These reactions have shown yields ranging from 45.80% to 79.49%, highlighting the potential of this method for producing bioactive molecules. researchgate.net The enzyme N-myristoyltransferase (NMT) is a key player in this field, catalyzing the attachment of a myristoyl group to proteins. frontiersin.org The synthesis of myristic acid analogs as substrates for NMT is an active area of research for developing antifungal and antiviral therapies. researchgate.netgoogle.com

Continuous flow chemistry is emerging as a safer, more efficient, and scalable method for the synthesis of acyl chlorides, including this compound. researchgate.net This technology offers precise control over reaction parameters, leading to higher yields and purity while minimizing the risks associated with handling reactive chemicals like thionyl chloride and oxalyl chloride. researchgate.netrsc.org The on-demand and on-site generation of unstable acid chlorides in a microreactor setup is a significant advantage of this approach. researchgate.net

Several methods have been developed within continuous flow systems. One approach involves the oxalyl chloride mediated procedure under solvent-free conditions, which can achieve nearly full conversion to the acid chloride within minutes at room temperature. researchgate.net Another innovative method is the flow photochemical oxidation of chloroform (B151607) to produce phosgene (B1210022), which is then used for the chlorination of carboxylic acids. acs.org Furthermore, continuous flow processes have been developed for the in-situ formation of acyl chlorides from carboxylic acids using reagents like bis(trichloromethyl)carbonate (BTC), enabling rapid and efficient C-C bond formation. researchgate.net These advancements are paving the way for the industrial-scale production of this compound and its derivatives in a more sustainable and cost-effective manner. nih.gov

Exploration of Chemoenzymatic Synthesis

Advanced Applications in Targeted Drug Delivery and Theranostics

The lipophilic nature of the myristoyl group makes it an ideal anchor for targeting therapeutic agents to cell membranes. This property is being extensively explored in the development of sophisticated drug delivery systems and theranostic agents.

Myristoylation, the attachment of a myristoyl group to a molecule, is a key strategy for enhancing the therapeutic efficacy of various drugs. This modification increases the hydrophobicity of the drug molecule, facilitating its insertion into cell membranes and improving its bioavailability. nih.govchemimpex.com Myristoylated bioconjugates are being designed for a variety of applications, from targeted cancer therapy to the delivery of biologics. chemimpex.com

For example, myristoylated peptides are being developed for neuro-targeted siRNA delivery. acs.orgnih.gov By conjugating a myristoyl group to a cell-penetrating peptide, researchers have been able to enhance its affinity for the cell membrane, leading to more efficient internalization of siRNA into brain cells. acs.orgnih.gov In another study, myristoylated polyarginine peptides were shown to effectively deliver siRNA to central nervous system cells. acs.org The development of myristoylated lipopeptides using click chemistry is also opening up new possibilities for the functionalization of liposomal drug delivery systems. acs.org

Application AreaExample of Myristoylated BioconjugateTherapeutic Goal
Neuro-targeted Delivery myr-TP-Tf (myristoylated transportan-transferrin receptor-targeting peptide)Delivery of siRNA across the blood-brain barrier. acs.orgnih.gov
Cancer Therapy Myristoylated polyarginine peptidesDelivery of siRNA against c-Src for stroke pathology. acs.org
Antifungal Agents Myristic acid derivativesInhibition of N-Myristoyltransferase (NMT) in fungal pathogens. researchgate.net
Antivascular Therapy Liposomes loaded with CA4P derivativesMagnetic targeting and ultrasound-triggered release of antivascular agents. researchgate.net

This table provides examples of how myristoylated bioconjugates are being explored for various therapeutic applications.

This compound and its derivatives are playing an increasingly important role in the development of non-viral vectors for gene therapy. researchgate.netnih.gov The ability of the myristoyl group to anchor delivery vehicles to cell membranes is crucial for the efficient transfer of genetic material like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA). acs.orgportlandpress.comnih.gov

Researchers have found that for certain pyridinium-based lipids used in gene delivery, myristoyl chains provide the best balance between the compaction of DNA into stable lipoplexes and the subsequent release of the DNA inside the cell. acs.org In the context of siRNA delivery, the length of the fatty acid chain on the delivery vehicle is critical, with longer chains like stearoyl showing stronger interactions with lipoproteins for efficient in vivo delivery compared to shorter chains like myristoyl. nih.gov However, myristoyl-based lipids have been successfully used in the synthesis of cationic lipids for the formulation of lipoplexes for DNA transfection. scirp.org The incorporation of myristoyl groups into delivery systems, such as in the form of myristoylcholine chloride (MCL), is being investigated to improve the interaction of these systems with DNA. researchgate.net

Multi-functional Myristoylated Bioconjugates

This compound in Biomimetic Systems and Artificial Membranes

The ability of the myristoyl group to mimic natural lipid components makes this compound an invaluable tool in the construction of biomimetic systems and artificial membranes. These systems are used to study fundamental biological processes and to develop new technologies for applications ranging from biosensors to drug screening.

Myristoylated proteins and lipids are frequently incorporated into model membranes to study protein-lipid interactions and membrane dynamics. nih.govaip.orgmdpi.com For example, the adsorption of myristoylated recoverin onto a dimyristoyl phosphatidylcholine monolayer is significantly faster than its non-myristoylated counterpart, highlighting the role of myristoylation in membrane binding kinetics. mdpi.com Neutron reflectometry studies of the myristoylated matrix protein of HIV-1 have provided insights into how this protein interacts with and organizes at the membrane interface. aip.org

Myristoyl chains are also used in the creation of tethered bilayer lipid membranes (tBLMs), which are robust platforms for studying membrane proteins. mdpi.com These tBLMs often utilize anchor lipids with myristoyl chains to create a stable, fluid membrane on a solid support. mdpi.com Furthermore, isotropic bicelles, formed from a mixture of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC), serve as model systems to study the interaction of antimicrobial peptides with bacterial membranes. mdpi.com The study of such biomimetic membranes provides a deeper understanding of how biological membranes function and can aid in the design of new therapeutic agents that target these structures. molbiolcell.orgacs.org

Biomimetic SystemMyristoyl-Containing ComponentResearch Focus
Model Membranes Myristoylated recoverin, Myristoylated HIV-1 Gag matrix proteinProtein-lipid interactions, membrane binding kinetics, protein organization at the membrane interface. aip.orgmdpi.com
Tethered Bilayer Lipid Membranes (tBLMs) Anchor lipids with myristoyl chainsStable platforms for studying membrane proteins. mdpi.com
Isotropic Bicelles 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)Interaction of antimicrobial peptides with bacterial membranes. mdpi.com
Langmuir Monolayers VILIP-1 and VILIP-3 (myristoylated proteins)Effects of myristoylation on membrane association kinetics. nih.gov

This table illustrates the use of myristoyl-containing components in various biomimetic systems and their respective research applications.

Computational Studies and In Silico Modeling of this compound Reactivity and Derivatization

Computational chemistry and in silico modeling have become indispensable tools for investigating the reactivity of this compound and guiding the synthesis of its derivatives. These methods provide deep insights into reaction mechanisms, thermodynamic stability, and potential biological activity, accelerating the discovery and design of new molecules.

Density Functional Theory (DFT) is a quantum mechanical method frequently employed to study the electronic structure and reactivity of molecules. Studies on the acylation reactions involving this compound have used DFT, particularly with the B3LYP/6-31G(d,p) basis set, to calculate thermodynamic properties such as changes in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). dost.gov.ph For instance, the reaction of this compound with methyl α-D-glucopyranoside to form methyl 6-O-myristoyl-α-D-glucopyranoside has been shown to be exothermic and exergonic, indicating thermodynamic favorability. dost.gov.ph

Analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of these computational studies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. dost.gov.ph A large HOMO-LUMO gap suggests high stability and low reactivity. dost.gov.ph For this compound derivatives, these calculations help in understanding how acylation influences the molecule's electronic properties and subsequent reactivity. dost.gov.phresearchgate.net

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a molecule to a target protein. This method is extensively used in the design of this compound derivatives with potential therapeutic applications. cabidigitallibrary.orgscielo.org.mxresearchgate.net For example, in the development of novel N-Myristoyltransferase (NMT) inhibitors, molecular docking was used to design a series of myristic acid derivatives synthesized from this compound. cabidigitallibrary.orgresearchgate.net Similarly, thymidine (B127349) derivatives synthesized using this compound were subjected to molecular docking against the FimH protein of Escherichia coli to evaluate their potential as antibacterial agents. scielo.org.mx These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site, guiding the selection of the most promising candidates for synthesis and further testing. scielo.org.mx

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational step. cabidigitallibrary.org These studies forecast the pharmacokinetic properties of designed derivatives, helping to filter out compounds that are likely to fail in later stages of development due to poor bioavailability or high toxicity. cabidigitallibrary.orgresearchgate.net

Table 1: Calculated Thermodynamic Properties for the Synthesis of a this compound Derivative Data sourced from studies employing DFT at the B3LYP/6-31G(d,p) level of theory. dost.gov.ph

Reaction∆H (kJ mol⁻¹)∆G (kJ mol⁻¹)∆S (kJ mol⁻¹)Dipole Moment (Debye)
Methyl α-D-glucopyranoside + this compound → Product + HCl–7.7–15.9–24.94.73

Expanding Role in Advanced Functional Materials and Smart Polymers

This compound is an important reagent in polymer chemistry, utilized for the chemical modification of polymers to create advanced functional materials with enhanced properties. chemimpex.com The primary role of this compound in this context is to introduce long hydrophobic alkyl chains onto a polymer backbone through acylation. evitachem.com This modification significantly alters the surface properties and bulk characteristics of the material.

The introduction of the myristoyl group increases the hydrophobicity of polymers, which is a critical attribute for developing high-performance materials. chemimpex.com For example, the N-acylation of chitosan (B1678972) with this compound imparts hydrophobicity, making the modified chitosan a suitable matrix for drug delivery systems. sigmaaldrich.com Similarly, myristoyl-modified cellulose (B213188) nanocrystals have demonstrated improved dispersion in polylactic acid (PLA), a key factor in creating high-performance biocomposites. Beyond hydrophobicity, myristoylation can also enhance the thermal stability of polymers, making them suitable for applications in high-temperature environments. chemimpex.com this compound is also used in the synthesis of specific functional materials, such as 6-azafulleroid-6-deoxy-2,3-di-O-myristoylcellulose. sigmaaldrich.com In a different application, this compound has been effectively used as a nucleophile in the catalyzed depolymerization of polyethers, demonstrating its utility in chemical recycling and transformation processes. rsc.org

The modification of polymers with this compound is also a pathway to creating "smart polymers" or stimuli-responsive materials. Smart polymers are materials that undergo significant changes in their properties in response to external stimuli, such as temperature, pH, or the presence of a solvent. acs.org By grafting hydrophobic myristoyl chains onto a polymer, its interaction with aqueous environments can be precisely controlled. This change in hydrophobicity can make the polymer responsive to water, a key principle in the design of some smart systems. For instance, materials inspired by the sea cucumber's ability to change its skin stiffness rely on controlling the interactions between reinforcing elements within a polymer matrix, a process that can be influenced by changes in hydration and hydrophobicity. acs.org While not a direct component in all known smart polymers, the ability of this compound to fundamentally alter a polymer's hydrophobicity provides a chemical tool for designing polymers that can respond to their environment, a defining characteristic of smart materials.

Q & A

Q. What are the key physical and chemical properties of myristoyl chloride relevant to its use in organic synthesis?

this compound (C₁₄H₂₇ClO, CAS 112-64-1) is a colorless liquid with a pungent odor and a molecular weight of 246.82 g/mol . It is soluble in ether and organic solvents but decomposes in water or ethanol due to hydrolysis . Its reactivity as an acylating agent stems from the electrophilic carbonyl carbon, making it suitable for esterification, amidation, and glycosylation reactions. Researchers should note its sensitivity to moisture, necessitating anhydrous conditions during synthesis .

Q. What are the standard methods for synthesizing and characterizing this compound derivatives?

this compound is commonly used to acylate hydroxyl or amine groups. For example:

  • Sugar derivatives : Reacting uridine with this compound in dry pyridine at −5°C yields 5'-O-myristoyluridine (82% yield), confirmed by ¹H-NMR peaks at δ 2.35 (CH₂CO), 1.28 (CH₂ chain), and 0.90 ppm (CH₃) .
  • Galactopyranoside esters : Selective acylation of methyl β-D-galactopyranoside in dry DMF with Et₃N at freezing temperatures produces myristoylated derivatives, characterized via FTIR (C=O stretch at ~1740 cm⁻¹) and mass spectrometry (e.g., [M+H]⁺ at m/z 455.72) .
  • General characterization : Elemental analysis, ¹H/¹³C-NMR, and HPLC are critical for verifying purity and structural integrity .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

this compound is corrosive and releases HCl upon hydrolysis. Key precautions include:

  • Using gloves, goggles, and a fume hood to avoid inhalation or skin contact .
  • Storing under inert gas (e.g., N₂) in moisture-free environments .
  • Neutralizing waste with alkaline solutions (e.g., sodium bicarbonate) before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other aliphatic acyl chlorides in nucleophilic acyl substitution reactions?

this compound’s long aliphatic chain (C14) introduces steric hindrance, slowing reactivity compared to shorter-chain acyl chlorides (e.g., acetyl chloride). For instance, in metal-free reductions using 1-hydrosilatrane, this compound yields only trace aldehydes, whereas aryl acyl chlorides (e.g., 4-methoxybenzoyl chloride) achieve >90% conversion. This suggests that electron-deficient carbonyl groups (in aryl chlorides) facilitate silatrane coordination, a step critical for reduction .

Q. What are the common challenges in achieving selective acylation using this compound, and how can reaction conditions be optimized?

Selective acylation requires careful control of:

  • Temperature : Lower temperatures (−5°C to 0°C) favor monoacylation of sugars by reducing side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF, pyridine) enhance solubility and reaction efficiency .
  • Catalysts : Et₃N or DMAP can accelerate acylation by scavenging HCl, but excess base may hydrolyze the acyl chloride . Example optimization: In precolibactin synthesis, myristoylation at 23°C in DMF/Et₃N achieved 82% yield, balancing reactivity and selectivity .

Q. How can contradictions in reported reactivity or yields of this compound in different synthetic contexts be resolved?

Discrepancies often arise from:

  • Substrate steric effects : Bulky substrates (e.g., polysaccharides) may reduce accessibility to the acyl chloride’s electrophilic center .
  • Reaction mechanism : Aryl acyl chlorides undergo coordination-driven reductions, while aliphatic variants (e.g., this compound) lack this pathway, leading to lower yields in certain reactions .
  • Purity : Impurities (e.g., residual HCl) can alter kinetics. Validate purity via elemental analysis and titrimetry before use .

Methodological Tables

Q. Table 1: Representative Reaction Conditions for this compound

ApplicationSolventTemperatureCatalystYieldReference
Uridine acylationDry pyridine−5°CNone82%
Galactopyranoside acylationDry DMF0°CEt₃N75–85%
Precolibactin synthesisDMF23°CEt₃N82%

Q. Table 2: Key Characterization Data for Myristoyl Derivatives

Compound¹H-NMR (δ, ppm)FTIR (C=O, cm⁻¹)MS ([M+H]⁺)Reference
5'-O-Myristoyluridine2.35 (CH₂CO), 0.90 (CH₃)1745455.72
Methyl β-D-galactoside ester2.30 (CH₂CO), 1.25 (CH₂ chain)1738498.15

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.